N-(4-(1H-pyrazol-3-yl)phenyl)-2-(m-tolyl)acetamide
Description
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative featuring a pyrazole ring linked to a phenyl group and an m-tolyl acetamide moiety. Pyrazole-containing compounds are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This compound’s structural framework is analogous to bioactive molecules targeting receptors or enzymes, making it a candidate for further pharmacological exploration.
Properties
Molecular Formula |
C18H17N3O |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-3-2-4-14(11-13)12-18(22)20-16-7-5-15(6-8-16)17-9-10-19-21-17/h2-11H,12H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
HYCQIGCCWCUZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Origin of Product |
United States |
Biological Activity
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(m-tolyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its biological significance, particularly in drug development. The incorporation of the m-tolyl group enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses .
- Antimicrobial Activity : Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, related pyrazole derivatives have shown promising results against various pathogens, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies and Research Findings
-
In Vitro Studies on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound exhibited potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with effective biofilm inhibition noted . -
Kinase Inhibition Mechanism :
Research focused on the binding interactions of pyrazole-based compounds with p38 MAPK revealed that specific substitutions at the pyrazole ring enhance affinity and selectivity towards the kinase, suggesting potential for anti-inflammatory drug development . -
Cytotoxicity in Cancer Models :
In cancer research, this compound demonstrated cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituents, synthetic routes, physicochemical properties, and biological implications.
Structural Modifications and Substituent Effects
Key Observations :
- Tetrazole vs. Pyrazole : Tetrazole-containing compounds (e.g., Compound 8) exhibit higher polarity due to the acidic NH group, improving solubility and receptor binding .
- Sulfur-Containing Groups : Phenylthio (Compound 51) and thiophenemethyl groups introduce sulfur atoms, which may influence redox activity or metabolic pathways .
Key Observations :
- Amide Coupling : The target compound and analogs (e.g., Compound 8) are synthesized via EDCI/HOBt-mediated coupling, a standard method for acetamide derivatives .
- High-Yield Oxidation : Compound 54’s sulfonyl group is introduced via oxidation with 86.6% yield, demonstrating the robustness of sulfide-to-sulfonyl transformations .
- Click Chemistry : Compound 9 utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid diversification of triazole-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
